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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and characterizing

invasin mutants to elucidate the molecular mechanisms of host-pathogen interactions. The

protocols detailed below cover site-directed mutagenesis of the Yersinia invasin gene,

expression and purification of soluble invasin fragments, and a suite of functional assays to

quantitatively assess the impact of mutations on protein function.

Introduction
Invasin, an outer membrane protein expressed by pathogenic Yersinia species, is a key

virulence factor that mediates the initial stages of infection by binding to β1 integrins on the

surface of host cells, particularly M cells in the Peyer's patches.[1][2] This high-affinity

interaction triggers a signaling cascade that leads to cytoskeletal rearrangements and the

subsequent internalization of the bacteria.[1][3] The study of invasin mutants is crucial for

understanding the specific protein domains and amino acid residues that govern integrin

binding, signal transduction, and bacterial invasion. This knowledge is instrumental in the

development of novel anti-infective therapies that target this critical host-pathogen interaction.
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The systematic analysis of invasin mutants allows for a detailed understanding of structure-

function relationships. The following table summarizes quantitative data for wild-type invasin
and select mutants, highlighting the impact of specific amino acid substitutions on integrin

binding affinity and cellular invasion efficiency.

Invasin
Variant

Target
Integrin

Method
Binding
Affinity (Kd)

Relative
Invasion
Efficiency
(%)

Reference

Wild-Type

Invasin
α3β1 ELISA 3.1 nM 100 [4]

Wild-Type

Invasin
α5β1 Not Specified ~5 nM 100 [5]

D811A α5β1 Not Specified Decreased Depressed

F808A α5β1 Not Specified Decreased Depressed

RGD motif

insertion
α5β1

Flow

Cytometry,

ELISA

Increased
Enhanced (in

CHO cells)
[1]
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Caption: Invasin-integrin binding activates a signaling cascade leading to bacterial uptake.
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Caption: Workflow for mutagenesis, expression, purification, and functional analysis.

Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the Yersinia
invasin Gene
This protocol is adapted from the QuikChange site-directed mutagenesis method and is

suitable for introducing point mutations, insertions, or deletions into the invasin gene cloned

into an appropriate expression vector.

Materials:

Plasmid DNA containing the wild-type invasin gene (e.g., in pET vector)

Mutagenic primers (forward and reverse, complementary to each other)

High-fidelity DNA polymerase (e.g., PfuUltra)

10x reaction buffer for polymerase

dNTP mix (10 mM)

DpnI restriction enzyme

Competent E. coli cells (e.g., DH5α)

LB agar plates with appropriate antibiotic

Procedure:

Primer Design: Design complementary forward and reverse primers (25-45 bases)

containing the desired mutation in the center. The primers should have a melting

temperature (Tm) ≥ 78°C and a GC content of at least 40%.

PCR Amplification:
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Set up the PCR reaction as follows:

5 µL of 10x reaction buffer

1 µL of plasmid DNA (5-50 ng)

1.25 µL of forward primer (10 µM)

1.25 µL of reverse primer (10 µM)

1 µL of dNTP mix

1 µL of PfuUltra DNA polymerase

Add nuclease-free water to a final volume of 50 µL.

Perform PCR using the following cycling parameters:

Initial denaturation: 95°C for 1 minute

18 cycles of:

Denaturation: 95°C for 50 seconds

Annealing: 60°C for 50 seconds

Extension: 68°C for 1 minute/kb of plasmid length

Final extension: 68°C for 7 minutes

DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product. Incubate at

37°C for 1-2 hours to digest the parental, methylated DNA template.

Transformation: Transform 1-2 µL of the DpnI-treated plasmid into competent E. coli cells.

Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

Verification: Select several colonies, isolate plasmid DNA, and verify the desired mutation by

DNA sequencing.
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Protocol 2: Expression and Purification of Soluble His-
tagged Invasin Mutants
This protocol describes the expression and purification of the C-terminal 497-residue fragment

of invasin (Inv497), which contains the integrin-binding domain, as a soluble His-tagged

protein.

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing

the His-tagged invasin mutant gene.

LB broth with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Ni-NTA affinity chromatography column

Procedure:

Expression:

Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the

expression strain. Grow overnight at 37°C with shaking.

The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with

shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 1 mM.

Continue to culture for 4-6 hours at 30°C or overnight at 18°C with shaking.
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Cell Lysis:

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

Lyse the cells by sonication on ice.

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.

Purification:

Equilibrate a Ni-NTA column with lysis buffer.

Load the cleared lysate onto the column.

Wash the column with 10 column volumes of wash buffer.

Elute the His-tagged invasin mutant with 5 column volumes of elution buffer.

Collect fractions and analyze by SDS-PAGE to confirm the purity of the protein.

Dialyze the purified protein against a suitable storage buffer (e.g., PBS) and store at

-80°C.

Protocol 3: Quantitative Invasin-Integrin Binding ELISA
This protocol provides a method for quantifying the binding of purified soluble invasin mutants

to immobilized integrin receptors.

Materials:

Purified soluble integrin (e.g., α5β1)

Purified soluble His-tagged wild-type and mutant invasin proteins

96-well ELISA plate

Coating buffer (e.g., PBS, pH 7.4)
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Blocking buffer (e.g., 5% BSA in PBS)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Anti-His primary antibody

HRP-conjugated secondary antibody

TMB substrate

Stop solution (e.g., 2 M H2SO4)

Plate reader

Procedure:

Coating: Coat the wells of a 96-well plate with 100 µL of purified integrin (1-5 µg/mL in

coating buffer) and incubate overnight at 4°C.

Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by

adding 200 µL of blocking buffer to each well and incubating for 2 hours at room

temperature.

Binding:

Wash the plate three times with wash buffer.

Prepare serial dilutions of the purified wild-type and mutant invasin proteins in blocking

buffer.

Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.

Detection:

Wash the plate three times with wash buffer.

Add 100 µL of anti-His primary antibody (diluted in blocking buffer) to each well and

incubate for 1 hour at room temperature.
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Wash the plate three times with wash buffer.

Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well

and incubate for 1 hour at room temperature.

Development:

Wash the plate five times with wash buffer.

Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color

develops.

Stop the reaction by adding 50 µL of stop solution.

Analysis: Read the absorbance at 450 nm using a plate reader. The binding affinity (Kd) can

be determined by non-linear regression analysis of the binding curve.

Protocol 4: Cellular Adhesion and Invasion Assay
This protocol is used to determine the ability of bacteria expressing invasin mutants to adhere

to and invade host cells.

Materials:

Host cell line (e.g., HEp-2, Caco-2)

Bacterial strains expressing wild-type or mutant invasin

Tissue culture medium (e.g., DMEM) with 10% FBS

Gentamicin

Phosphate-buffered saline (PBS)

Triton X-100

Sterile water

LB agar plates
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Procedure:

Cell Culture: Seed host cells in 24-well tissue culture plates and grow to confluence.

Bacterial Preparation: Grow bacterial strains overnight in LB broth. The next day, subculture

the bacteria and grow to mid-log phase. Wash the bacteria with PBS and resuspend in tissue

culture medium without antibiotics.

Infection:

Wash the confluent host cell monolayers twice with PBS.

Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 20-100.

Centrifuge the plate at 500 x g for 5 minutes to synchronize the infection.

Incubate for 1-2 hours at 37°C in 5% CO2.

Adhesion Assay:

After the incubation period, wash the monolayers three times with PBS to remove non-

adherent bacteria.

Lyse the host cells with 0.5 mL of 1% Triton X-100 in sterile water.

Serially dilute the lysate and plate on LB agar plates to enumerate the total cell-associated

bacteria (adherent and internalized).

Invasion Assay (Gentamicin Protection Assay):

After the initial infection period, wash the monolayers twice with PBS.

Add fresh medium containing gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria.

Incubate for 1-2 hours at 37°C in 5% CO2.

Wash the monolayers three times with PBS to remove the gentamicin.

Lyse the host cells with 0.5 mL of 1% Triton X-100 in sterile water.
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Serially dilute the lysate and plate on LB agar plates to enumerate the internalized

bacteria.

Analysis: Calculate the percentage of invasion as (number of internalized bacteria / number

of total cell-associated bacteria) x 100. Compare the invasion efficiency of the mutants to the

wild-type strain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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